

A Comprehensive Technical Guide to 4-Methyl-2hexanone

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Compound of Interest		
Compound Name:	4-Methyl-2-hexanone	
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This guide provides an in-depth overview of **4-Methyl-2-hexanone**, a significant organic compound with applications in various industrial and research settings. It covers its nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis, tailored for researchers, scientists, and professionals in drug development.

IUPAC Nomenclature and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 4-methylhexan-2-one.[1][2][3][4][5] This name is derived from its chemical structure: a six-carbon (hexane) chain with a ketone functional group (=O) at the second carbon position and a methyl group (-CH3) at the fourth carbon position.

The compound is also known by several synonyms, which include:

- Methyl 2-methylbutyl ketone[1][3][4][5][6][7]
- 4-Methylhexan-2-one[1][2][4]
- 2-Hexanone, 4-methyl-[3][5][6][8]
- 3-Methyl-5-hexanone[3][5][8][9][10]

Physicochemical Properties



4-Methyl-2-hexanone is a colorless liquid with a mild, fruity odor.[1][8] It is soluble in alcohol and slightly soluble in water.[11] A summary of its key quantitative properties is presented in the table below.

Property	Value	Source
Molecular Formula	C7H14O	[1][2][3][4][5][8][10]
Molecular Weight	114.19 g/mol	[1][2][8][9]
CAS Registry Number	105-42-0	[1][2][3][4][6][8][9]
Density	0.806 g/cm ³	[8]
Boiling Point	138.8 °C at 760 mmHg	[8]
Melting Point	-46.2 °C (estimate)	[8]
Flash Point	31 °C	[8]
Vapor Pressure	6.62 mmHg at 25 °C	[8]
Refractive Index	1.401	[8]
LogP (Octanol/Water)	2.01160	[8]

Experimental Protocols for Synthesis

Several methods have been established for the synthesis of **4-Methyl-2-hexanone**. The following are detailed protocols for key synthetic routes.

This method involves a Claisen-Schmidt condensation reaction.[1]

- Materials: Acetone, Isobutyric acid (2-methylpropanoic acid), Zirconia-based (ZK) catalyst.
- Procedure:
 - The reaction is carried out in a fixed-bed reactor packed with the zirconia-based catalyst.
 - A gaseous mixture of acetone and isobutyric acid is passed over the catalyst bed.
 - The reaction is maintained at a temperature between 350–450°C.[1]



- The acidic α-hydrogen of isobutyric acid is abstracted, forming an enolate intermediate.
- This intermediate attacks the carbonyl carbon of acetone.
- The resulting β-keto acid undergoes decarboxylation to yield **4-methyl-2-hexanone**.[1]
- The product is collected and purified by distillation.

This industrial process involves condensation, dehydration, and hydrogenation.[1]

- Step 1: Condensation of Acetone
 - Materials: Acetone, Acidic ion-exchange resins.
 - Procedure: Acetone is dimerized to diacetone alcohol using acidic ion-exchange resins as a catalyst.
- Step 2: Dehydration of Diacetone Alcohol
 - Materials: Diacetone alcohol.
 - Procedure: The diacetone alcohol is dehydrated to mesityl oxide at a temperature of 120– 150°C.[1]
- Step 3: Hydrogenation of Mesityl Oxide
 - Materials: Mesityl oxide, Palladium on carbon (Pd/C) catalyst, Hydrogen gas.
 - Procedure: Mesityl oxide is hydrogenated to 4-methyl-2-hexanone over a Pd/C catalyst.
 [1]

This is a general method for ketone synthesis.[1]

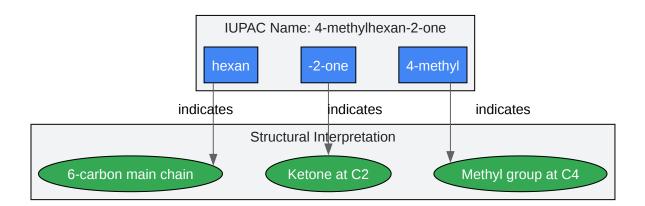
- Materials: Acetone, an appropriate alkyl halide (e.g., 1-bromo-2-methylpropane), a strong base (e.g., sodium amide).
- Procedure:
 - Acetone is treated with a strong base to form an enolate ion.



- The enolate ion is then reacted with the alkyl halide.
- \circ The alkyl group from the halide attaches to the α -carbon of the acetone, forming the desired ketone.
- The product is worked up and purified using standard laboratory techniques such as extraction and distillation.

Visualized Logical Relationships

The following diagram illustrates the logical breakdown of the IUPAC name "4-methylhexan-2-one" into its constituent parts, demonstrating the systematic naming convention.



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Figure 1. Logical breakdown of the IUPAC name for 4-methylhexan-2-one.

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